N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
描述
This compound features a hybrid heterocyclic scaffold comprising a [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidin-3-yl group to a 5-(pyridin-3-yl)isoxazole-3-carboxamide moiety. The pyrrolidine ring introduces conformational flexibility and may enhance solubility, while the isoxazole-pyridine arm likely contributes to target binding via hydrogen bonding or π-π interactions.
属性
IUPAC Name |
5-pyridin-3-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O2/c27-18(14-8-15(28-24-14)12-2-1-6-19-9-12)21-13-5-7-25(10-13)17-4-3-16-22-20-11-26(16)23-17/h1-4,6,8-9,11,13H,5,7,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYWKBRBGPDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to increase yield and reduce costs. This might include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, indicating potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antitumor properties, making it a candidate for drug development.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
相似化合物的比较
Key comparisons are outlined below:
Core Structural Differences
- Target Compound : Contains a [1,2,4]triazolo[4,3-b]pyridazine core. Pyridazine (two adjacent nitrogen atoms in a six-membered ring) distinguishes it from pyrimidine-based analogs.
- Evidence Compounds : Include pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 , 9 ) and their isomerized forms (e.g., 6 , 8 ) . These feature fused pyrazole-triazole-pyrimidine systems.
Table 1: Core Structure Comparison
| Feature | Target Compound | Evidence Compounds (e.g., 6 , 7 ) |
|---|---|---|
| Core Heterocycle | Triazolo-pyridazine | Triazolo-pyrimidine or pyrazolo-triazolo-pyrimidine |
| Nitrogen Arrangement | Adjacent N atoms in pyridazine ring | Pyrimidine ring with meta N atoms |
| Conformational Flexibility | Moderate (pyrrolidine linker) | Limited (rigid fused rings) |
Potential Bioactivity Implications
- Electron Density : The pyridazine core in the target compound may exhibit stronger electron-deficient character compared to pyrimidine analogs, affecting binding to ATP pockets in kinases.
- Solubility : The pyrrolidine linker could improve aqueous solubility relative to the rigid fused-ring systems in evidence compounds.
- Metabolic Stability : Isoxazole and pyridine groups may confer resistance to oxidative metabolism compared to pyrazole derivatives.
生物活性
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates multiple heterocyclic rings, which are known to interact with various biological targets, making it a candidate for further pharmacological exploration.
Molecular Structure and Properties
The molecular formula of the compound is C18H18N6O2, with a molecular weight of 370.43 g/mol. The compound features a pyrrolidine ring, triazolo-pyridazine moiety, and isoxazole carboxamide group, which contribute to its biological activity.
Structural Formula
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 370.43 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in DMSO |
Pharmacological Profile
Research indicates that compounds containing triazolo and pyridazine structures exhibit diverse pharmacological activities, including:
- Anticancer Activity : Compounds similar in structure have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyridazine have shown selective inhibition of kinases involved in cancer pathways .
- Anti-inflammatory Effects : The presence of the isoxazole moiety may enhance anti-inflammatory properties. Pyridazine derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in inflammatory processes .
- Antimicrobial Properties : Some derivatives have demonstrated activity against various pathogens, suggesting potential use as antimicrobial agents .
Case Studies and Research Findings
A study on related triazolo-pyridazine compounds showed significant inhibitory effects on TGF-β receptor kinase with an IC50 value as low as 0.013 μM, highlighting their potential as therapeutic agents in cancer treatment . Another investigation into pyridazine derivatives revealed their effectiveness against inflammatory conditions through dual inhibition mechanisms .
The proposed mechanism of action for N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide involves:
- Enzyme Inhibition : Targeting specific kinases and enzymes involved in disease pathways.
- Receptor Modulation : Interacting with various receptors that mediate cellular responses to stimuli.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
